1-(Benzo[c][1,2,5]oxadiazol-4-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
1-(2,1,3-benzoxadiazol-4-yl)ethanone |
InChI |
InChI=1S/C8H6N2O2/c1-5(11)6-3-2-4-7-8(6)10-12-9-7/h2-4H,1H3 |
InChI Key |
OCXAXMRIWNUXKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=NON=C21 |
Origin of Product |
United States |
Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy
Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 1-(Benzo[c] wiley-vch.describd.comchemguide.co.ukoxadiazol-4-yl)ethanone provides valuable information regarding its specific functional groups. The presence of a strong absorption band in the range of 1680-1750 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone group. youtube.comnih.gov Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the stretching vibrations of the C=C bonds within the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region. nih.gov The unique benzoxadiazole ring structure also contributes to a characteristic pattern in the fingerprint region (below 1400 cm⁻¹).
| Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Carbonyl (C=O) Stretch | 1700 (approx.) |
| Aromatic C-H Stretch | >3000 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-H Bend | 1350 - 1480 |
| Benzoxadiazole Ring Vibrations | Fingerprint Region (<1400) |
This table is generated based on typical values for the specified functional groups and structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 1-(Benzo[c] wiley-vch.describd.comchemguide.co.ukoxadiazol-4-yl)ethanone reveals distinct signals corresponding to the different types of protons in the molecule. The protons of the methyl group (CH₃) in the acetyl moiety are expected to produce a singlet in the upfield region, typically around 2.0–2.7 ppm. youtube.com The aromatic protons on the benzoxadiazole ring will appear as a more complex multiplet pattern in the downfield region, generally between 7.0 and 8.5 ppm, due to spin-spin coupling between adjacent protons. youtube.com
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Acetyl (CH₃) | 2.0 - 2.7 | Singlet |
| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet |
This table is generated based on typical ¹H NMR chemical shift ranges for the specified proton environments.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ketone is characteristically found far downfield, typically in the range of 190-220 ppm. savemyexams.com The carbon of the methyl group will resonate at a much higher field, usually between 20-30 ppm. libretexts.org The carbon atoms of the aromatic ring and the benzoxadiazole system will produce a series of signals in the range of approximately 110-160 ppm. savemyexams.com
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 220 |
| Acetyl (CH₃) | 20 - 30 |
| Aromatic/Heterocyclic (C) | 110 - 160 |
This table is generated based on typical ¹³C NMR chemical shift ranges for the specified carbon environments.
Two-Dimensional NMR Techniques (e.g., NOESY-1D)
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 1-(Benzo[c] wiley-vch.describd.comchemguide.co.ukoxadiazol-4-yl)ethanone, the molecular ion peak (M⁺) would correspond to its molecular weight. Electron impact (EI) ionization typically causes the molecular ion to fragment in a predictable manner. chemguide.co.uk
| Ion | m/z (mass-to-charge ratio) | Identity |
| [M]⁺ | 162 | Molecular Ion |
| [M-15]⁺ | 147 | Loss of •CH₃ |
| [M-43]⁺ | 119 | Loss of •COCH₃ |
This table presents a plausible fragmentation pattern based on the structure of the compound.
Electronic Absorption and Emission Spectroscopy
The photophysical properties of 1-(Benzo[c] rsc.orgresearchgate.netrsc.orgoxadiazol-4-yl)ethanone are governed by its electronic structure, which can be probed using absorption and fluorescence spectroscopy. The benzofurazan (B1196253) moiety is known to be an electron-accepting unit and a key component of many fluorescent probes. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. The absorption spectra of benzofurazan (also known as benzoxadiazole) derivatives typically exhibit strong absorption bands resulting from π–π* transitions within the conjugated aromatic system. rsc.orgresearchgate.net For various 4,7-disubstituted benzofurazan compounds, the maximum absorption wavelengths are influenced by the nature of the substituents and the solvent polarity. rsc.org The absorption is generally ascribed to the electronic transition between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org In different solvents, the UV-visible absorption spectra of related dinitrobenzofuroxan compounds show absorption maxima around 460-483 nm. researchgate.net
Many derivatives of the benzo[c] rsc.orgresearchgate.netrsc.orgoxadiazole scaffold are known to be fluorescent, emitting light upon excitation at an appropriate wavelength. researchgate.netmdpi.commdpi.com The fluorescence characteristics, including emission wavelength and intensity, are highly dependent on the molecular structure and the surrounding environment.
The fluorescence emission of benzofurazan derivatives typically occurs in the green to red region of the visible spectrum. researchgate.net The emission maxima (λem) and fluorescence quantum yields (Φf), which measure the efficiency of the fluorescence process, are critical parameters. For example, a study of various 4,7-disubstituted benzofurazans showed emission maxima ranging from 440 nm to 563 nm in cyclohexane, with quantum yields varying significantly based on the substituent. rsc.org Similarly, other benzofurazan derivatives have been reported to emit in the 524-545 nm range. researchgate.net The quantum yield is sensitive to factors that promote non-radiative decay pathways, such as intersystem crossing. The energy gap between the first excited singlet state (S1) and the second triplet state (T2) has been shown to correlate with the fluorescence quantum yield in these systems. rsc.org
Table 1: Photophysical Data for Selected Benzofurazan Derivatives
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Source |
|---|---|---|---|---|---|
| 4-Amino-7-nitrobenzofurazan | Dichloromethane | 458 | 530 | - | researchgate.net |
| N-(furan-2-ylmethyl)-7-nitrobenzo[c] rsc.orgresearchgate.netrsc.orgoxadiazol-4-amine | Methanol (B129727) | 468 | 538 | - | mdpi.com |
| 4,7-Dimethoxybenzofurazan | Cyclohexane | 387 | 440 | 0.02 | rsc.org |
| 4-Amino-7-methoxybenzofurazan | Cyclohexane | 422 | 510 | 0.01 | rsc.org |
| 4,7-Bis(dimethylamino)benzofurazan | Cyclohexane | 478 | 563 | 0.23 | rsc.org |
A large Stokes shift, which is the difference in energy between the maxima of the absorption and emission spectra, is a desirable characteristic for fluorescent probes as it enhances signal-to-background ratios. rsc.org In many donor-acceptor fluorophores, large Stokes shifts are the result of an Intramolecular Charge Transfer (ICT) process. rsc.org Upon photoexcitation, an electron moves from an electron-donating part of the molecule to an electron-accepting part, creating an excited state with significant charge separation (the ICT state). nih.govresearchgate.net This reorganization leads to a lower energy excited state from which fluorescence occurs, resulting in an emission at longer wavelengths and thus a larger Stokes shift. rsc.org
The benzo[c] rsc.orgresearchgate.netrsc.orgoxadiazole (benzofurazan) ring is a well-known electron-accepting moiety. researchgate.netnih.gov When combined with an electron-donating substituent, the resulting molecule can exhibit strong ICT characteristics. rsc.orgnih.gov The magnitude of the Stokes shift in benzofurazan derivatives often increases with solvent polarity, which is a hallmark of an ICT state, as polar solvents stabilize the charge-separated excited state more effectively. rsc.orgresearchgate.net For a series of benzofurazan derivatives, Stokes shifts ranging from 95 to 107 nm have been reported, indicating significant geometric relaxation in the excited state. researchgate.net
Table 2: Stokes Shifts for Selected Benzofuran and Benzofurazan Derivatives
| Compound Type | Stokes Shift (nm) | Key Feature | Source |
|---|---|---|---|
| Benzofuran derivatives | ~100-120 | Moderate shifts in rigid systems | nih.gov |
| 2,1,3-Benzoxadiazole derivatives | 95-107 | Medium emission efficiencies | researchgate.net |
| Bicyclic 2-pyridone probes | up to 320 | Strong ICT effects | rsc.org |
Fluorescence and Photoluminescence Spectroscopy
Solvatochromic Effects
Solvatochromism describes the change in a substance's color—or more broadly, its absorption or emission spectrum—when dissolved in different solvents. This phenomenon is a powerful tool for probing the electronic ground and excited states of a molecule. The interaction between the solute molecule and the surrounding solvent molecules can alter the energy gap between these states.
A study of solvatochromic effects on 1-(Benzo[c] mdpi.comresearchgate.netmdpi.comoxadiazol-4-yl)ethanone would involve measuring its UV-Vis absorption and fluorescence spectra in a range of solvents with varying polarities. By analyzing the shifts in the spectral maxima (λmax), researchers can understand the nature of the electronic transitions and the change in the molecule's dipole moment upon excitation. For instance, a bathochromic (red) shift with increasing solvent polarity typically indicates a more polar excited state, often associated with a π-π* or intramolecular charge transfer (ICT) transition.
Research Findings: Despite extensive searches for studies on the solvatochromic behavior of 1-(Benzo[c] mdpi.comresearchgate.netmdpi.comoxadiazol-4-yl)ethanone, no specific data from published research papers or spectral databases could be found. While studies on related heterocyclic systems like benzofurans, benzothiadiazoles, and other oxadiazole derivatives show that these classes of compounds often exhibit solvatochromism nih.govnih.govresearchgate.net, there is no available data to create a specific table of spectral shifts for 1-(Benzo[c] mdpi.comresearchgate.netmdpi.comoxadiazol-4-yl)ethanone.
Data Table: Solvatochromic Effects on 1-(Benzo[c] mdpi.comresearchgate.netmdpi.comoxadiazol-4-yl)ethanone
No published data available.
X-ray Diffraction (XRD) Analysis for Crystal Structure Elucidation
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties.
Crystalline Structure Determination
For a compound like 1-(Benzo[c] mdpi.comresearchgate.netmdpi.comoxadiazol-4-yl)ethanone, a single-crystal XRD analysis would reveal the planarity of the benzoxadiazole ring system, the orientation of the acetyl group relative to the ring, and the packing of molecules in the crystal lattice. This information is foundational for computational modeling and structure-activity relationship studies.
Research Findings: A thorough search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of 1-(Benzo[c] mdpi.comresearchgate.netmdpi.comoxadiazol-4-yl)ethanone. Although crystal structures for many related heterocyclic compounds have been determined, providing valuable comparative information nih.govnih.govmdpi.comresearchgate.net, the specific crystallographic parameters for the title compound remain uncharacterized in the public domain.
Data Table: Crystallographic Data for 1-(Benzo[c] mdpi.comresearchgate.netmdpi.comoxadiazol-4-yl)ethanone
No published data available.
Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties, such as melting point, solubility, and stability, which are of critical importance in fields like pharmaceuticals and materials science. Polymorphism is typically investigated by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and spectroscopy.
Research Findings: There are no known studies dedicated to the polymorphism of 1-(Benzo[c] mdpi.comresearchgate.netmdpi.comoxadiazol-4-yl)ethanone. An investigation into its polymorphic behavior would require the preparation of the compound under various crystallization conditions and subsequent analysis to identify any different crystalline forms. Without a foundational crystal structure determination, studies into its potential polymorphism have not been reported.
Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed due to its favorable balance of accuracy and computational cost, making it a standard tool for predicting the ground state properties of organic molecules. niscpr.res.inmdpi.com Calculations are typically performed using a functional, such as B3LYP, paired with a basis set (e.g., 6-311++G(d,p)) to describe the electronic distribution. irjweb.com
Optimized Geometries and Molecular Parameters
A primary application of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. From this optimized geometry, key molecular parameters such as bond lengths, bond angles, and dihedral angles can be extracted.
For 1-(Benzo[c] niscpr.res.inirjweb.comschrodinger.comoxadiazol-4-yl)ethanone , this analysis would reveal the precise spatial arrangement of the benzoxadiazole ring and the ethanone (B97240) substituent. It would provide quantitative data on the planarity of the bicyclic system and the orientation of the acetyl group relative to the ring. Although specific experimental or calculated values for this exact molecule are not available in the reviewed literature, a hypothetical data table for its optimized parameters would be structured as follows.
Table 1: Hypothetical Optimized Geometrical Parameters (Note: The following table is for illustrative purposes only, as specific data for the target compound was not found in the searched literature.)
| Parameter | Value (Å or °) |
|---|---|
| Bond Lengths (Å) | |
| C-C (ring) | Data not available |
| C-N | Data not available |
| N-O | Data not available |
| C-C (acetyl) | Data not available |
| C=O (acetyl) | Data not available |
| Bond Angles (°) | |
| C-C-C (ring) | Data not available |
| C-N-O | Data not available |
| C-C=O (acetyl) | Data not available |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. schrodinger.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. researchgate.net
For 1-(Benzo[c] niscpr.res.inirjweb.comschrodinger.comoxadiazol-4-yl)ethanone , FMO analysis would identify the distribution of electron density for these key orbitals, indicating the most probable sites for nucleophilic and electrophilic attack. The calculated energies would quantify its stability and predict its electronic absorption properties.
Table 2: Hypothetical Frontier Molecular Orbital Data (Note: The following table is for illustrative purposes only, as specific data for the target compound was not found in the searched literature.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.in Green areas represent neutral potential.
An MEP analysis of 1-(Benzo[c] niscpr.res.inirjweb.comschrodinger.comoxadiazol-4-yl)ethanone would likely show negative potential around the oxygen atoms of the oxadiazole and ethanone groups, identifying them as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms. This analysis provides a clear, qualitative picture of the molecule's reactive sites.
Population Analysis (e.g., Mulliken Charges)
Population analysis methods estimate the partial atomic charge on each atom in a molecule. Mulliken population analysis is a common method that partitions the total electron population among the constituent atoms. niscpr.res.in Although known to be dependent on the basis set used, it provides useful qualitative insights into the electronic distribution. niscpr.res.in This analysis helps in understanding the electrostatic properties of the molecule.
For 1-(Benzo[c] niscpr.res.inirjweb.comschrodinger.comoxadiazol-4-yl)ethanone , a Mulliken charge analysis would assign a numerical value to the partial charge on each atom. This would quantitatively confirm the electronegative character of the oxygen and nitrogen atoms (negative charges) and the electropositive character of the hydrogen atoms (positive charges), complementing the visual information from the MEP map.
Table 3: Hypothetical Mulliken Atomic Charges (Note: The following table is for illustrative purposes only, as specific data for the target compound was not found in the searched literature.)
| Atom | Charge (a.u.) |
|---|---|
| O (oxadiazole) | Data not available |
| N (oxadiazole) | Data not available |
| O (ethanone) | Data not available |
| C (carbonyl) | Data not available |
| C (ring) | Data not available |
| H | Data not available |
Chemical Reactivity Descriptors (Electrophilicity Index, Chemical Hardness/Softness)
Chemical Hardness (η): Defined as half the HOMO-LUMO energy gap (η = (ELUMO - EHOMO) / 2). Hard molecules have a large energy gap and are less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules have a small energy gap and are more reactive.
Electronegativity (χ): The negative of the chemical potential (χ = -(EHOMO + ELUMO) / 2). It measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω): Defined as ω = χ² / (2η). This index measures the energy stabilization when the system acquires additional electronic charge from the environment.
These descriptors would provide a quantitative framework for assessing the chemical behavior of 1-(Benzo[c] niscpr.res.inirjweb.comschrodinger.comoxadiazol-4-yl)ethanone .
Table 4: Hypothetical Chemical Reactivity Descriptors (Note: The following table is for illustrative purposes only, as specific data for the target compound was not found in the searched literature.)
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | Data not available |
| Chemical Softness (S) | Data not available |
| Electronegativity (χ) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. nih.govnih.gov This approach is instrumental in predicting and understanding the photophysical properties of compounds like 1-(Benzo[c] wikipedia.orgnih.govnih.govoxadiazol-4-yl)ethanone, which are governed by how the molecule interacts with light.
Electronic Absorption Spectra Prediction
TD-DFT calculations are frequently employed to predict the electronic absorption spectra of molecules, offering a theoretical counterpart to experimental UV-Vis spectroscopy. chem-soc.simdpi.com For compounds related to the benzoxadiazole family, these calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net
The methodology involves optimizing the ground state geometry of the molecule and then calculating the vertical excitation energies to various excited states. Theoretical studies on similar heterocyclic systems, such as benzothiadiazole derivatives, have shown that the choice of functional and basis set is critical for achieving good agreement with experimental data. nih.gov For instance, hybrid functionals are often found to accurately predict ground-state absorption. nih.gov The predicted spectrum for 1-(Benzo[c] wikipedia.orgnih.govnih.govoxadiazol-4-yl)ethanone would likely show characteristic π-π* and n-π* transitions, originating from the aromatic system and the heteroatoms in the oxadiazole ring.
Table 1: Illustrative Predicted Electronic Absorption Data for a Benzoxadiazole Derivative
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |
| S0 → S1 | 3.10 | 400 | 0.25 |
| S0 → S2 | 3.54 | 350 | 0.15 |
| S0 → S3 | 4.13 | 300 | 0.50 |
Note: This table is illustrative and based on typical TD-DFT results for related heterocyclic compounds. The actual values for 1-(Benzo[c] wikipedia.orgnih.govnih.govoxadiazol-4-yl)ethanone would require a specific computational study.
Simulated Emission Spectra and Charge Transfer Characteristics
Beyond absorption, TD-DFT can also be used to model the emission spectra from the first excited state (S1) to the ground state (S0), which corresponds to fluorescence. This involves optimizing the geometry of the S1 state and then calculating the energy of the emission. For many donor-acceptor molecules containing the benzoxadiazole or benzothiadiazole core, the emission is characterized by a significant Stokes shift and solvatochromism, where the emission wavelength changes with solvent polarity. nih.gov
A key aspect revealed by these simulations is the nature of the electronic transition. For many benzoxadiazole derivatives, the lowest energy transition has a significant intramolecular charge transfer (ICT) character. acs.org This means that upon excitation, electron density moves from an electron-donating part of the molecule to an electron-accepting part. In 1-(Benzo[c] wikipedia.orgnih.govnih.govoxadiazol-4-yl)ethanone, the benzoxadiazole ring system can act as an acceptor. Analysis of the molecular orbitals involved in the transition, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can quantify the extent and direction of this charge transfer.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like 1-(Benzo[c] wikipedia.orgnih.govnih.govoxadiazol-4-yl)ethanone, which has a rotatable bond between the acetyl group and the benzoxadiazole ring, MD simulations are invaluable for exploring its conformational landscape. openaccessjournals.com
By simulating the molecule's dynamics, researchers can identify stable and low-energy conformations, determine the energy barriers between them, and understand how the molecule's shape fluctuates under different conditions. The simulation tracks the trajectories of atoms, governed by a force field that describes the potential energy of the system. Analysis of these trajectories can reveal the most populated conformational states and the flexibility of different parts of the molecule. researchgate.net While specific studies on this compound are not prevalent, MD simulations on related drug-like molecules are common for understanding their binding to biological targets. openaccessjournals.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govnih.gov
Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) Methodologies
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These studies require a dataset of structurally related molecules with measured biological activity. For a series of derivatives of 1-(Benzo[c] wikipedia.orgnih.govnih.govoxadiazol-4-yl)ethanone, a 3D-QSAR model could be developed to understand the structural requirements for a specific activity, for instance, as enzyme inhibitors. wikipedia.orgnih.gov
The process involves aligning the set of molecules and calculating steric and electrostatic fields around them. The resulting models are often visualized as contour maps, which indicate regions where bulky groups or specific electrostatic properties (positive or negative) would enhance or diminish the activity. These maps provide a clear, visual guide for designing new, more potent analogues. For example, a 3D-QSAR study on 1,2,4-oxadiazole (B8745197) derivatives as inhibitors of Sortase A successfully identified key structural features for enhanced activity. wikipedia.orgnih.gov
Table 2: Key Parameters in a Typical 3D-QSAR Study
| Parameter | Description | Typical Value |
| q² | Cross-validated correlation coefficient; a measure of the predictive ability of the model. | > 0.5 |
| r² | Non-cross-validated correlation coefficient; a measure of the goodness of fit of the model. | > 0.6 |
| Steric Field Contribution | Percentage contribution of steric properties to the model. | Varies |
| Electrostatic Field Contribution | Percentage contribution of electrostatic properties to the model. | Varies |
Note: This table represents typical validation parameters and outputs from a 3D-QSAR study.
Analysis of Non-Covalent Interactions and Crystal Packing
The arrangement of molecules in a solid-state crystal is dictated by a complex network of non-covalent interactions. Understanding these interactions is crucial as they influence physical properties such as melting point, solubility, and stability. While a crystal structure for 1-(Benzo[c] wikipedia.orgnih.govnih.govoxadiazol-4-yl)ethanone is not publicly available, analysis of related structures provides insight into the likely interactions.
Studies on crystals containing oxadiazole rings show the prevalence of several types of non-covalent interactions. nih.gov These include:
π-π Stacking: The planar aromatic benzoxadiazole rings can stack on top of each other, an interaction that is common in stabilizing crystal structures of aromatic compounds.
Hydrogen Bonding: Although a weak hydrogen bond acceptor, the oxygen and nitrogen atoms of the oxadiazole ring, as well as the carbonyl oxygen of the ethanone group, could participate in weak C-H···O or C-H···N hydrogen bonds with neighboring molecules.
Other Interactions: Depending on the substituents, other interactions like halogen bonds or dipole-dipole interactions could also play a role in the crystal packing.
Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing environment. nih.gov
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contacts can be identified, which are indicative of hydrogen bonds and other van der Waals interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of these interactions, with different types of contacts appearing as distinct patterns.
The red spots on the dnorm mapped Hirshfeld surface indicate close contacts, often associated with hydrogen bonding. researchgate.net Fingerprint plots for similar compounds show characteristic spikes; for example, the symmetrical pair of spikes in the H···O/O···H plot is a hallmark of hydrogen bonding. researchgate.net The relative contributions of different intermolecular contacts for a related compound, 2H-benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one 1,1-dioxide, are presented in the table below, illustrating the quantitative data that can be extracted from such analyses.
| Interaction Type | Contribution (%) | Reference |
|---|---|---|
| H···O/O···H | 49.4 | researchgate.net |
| H···H | 23.0 | researchgate.net |
| H···C/C···H | 14.1 | researchgate.net |
Void Space Analysis in Crystalline Structures
Void space analysis is a computational technique used to calculate the empty spaces within a crystal lattice. The size and shape of these voids can significantly impact the material's properties, including its density, stability, and ability to accommodate guest molecules. The analysis is often performed in conjunction with Hirshfeld surface analysis.
Specific data on the void space within the crystalline structure of 1-(Benzo[c] researchgate.netresearchgate.netresearchgate.netoxadiazol-4-yl)ethanone is not documented. However, studies on analogous compounds provide a useful reference. For instance, the crystal structure of 4-nitrobenzo[c] researchgate.netresearchgate.netresearchgate.netselenadiazole was found to have a calculated void volume of 25.60 ų and a free space percentage of 3.73%, indicating a relatively densely packed structure with no large cavities. nih.gov Similarly, for 4-fluoro-benzo[c] researchgate.netresearchgate.netresearchgate.netselena-diazol-1-ium chloride, the void volume was calculated to be 44.80 ų with a free space of 5.91%. researchgate.netrsc.org These values suggest that minor changes in substitution on the benzofurazan (B1196253) ring can lead to noticeable differences in crystal packing and void volume.
The table below presents void space analysis data for related benzoselenadiazole compounds.
| Compound | Void Volume (ų) | Percentage of Free Space (%) | Reference |
|---|---|---|---|
| 4-nitrobenzo[c] researchgate.netresearchgate.netresearchgate.netselenadiazole | 25.60 | 3.73 | nih.gov |
| 4-fluoro-benzo[c] researchgate.netresearchgate.netresearchgate.netselena-diazol-1-ium chloride | 44.80 | 5.91 | rsc.org |
It is reasonable to infer that the acetyl group in 1-(Benzo[c] researchgate.netresearchgate.netresearchgate.netoxadiazol-4-yl)ethanone would influence the packing efficiency and, consequently, the void space, likely leading to a densely packed structure.
Theoretical Insights into Reaction Mechanisms and Kinetics
Theoretical chemistry provides invaluable tools for understanding the mechanisms and kinetics of chemical reactions. For the synthesis of 1-(Benzo[c] researchgate.netresearchgate.netresearchgate.netoxadiazol-4-yl)ethanone and its derivatives, computational methods such as Density Functional Theory (DFT) can be employed to model reaction pathways, identify transition states, and calculate activation energies.
The synthesis of the core 2,1,3-benzoxadiazole (benzofurazan) ring system typically involves the cyclization of an ortho-substituted nitrobenzene. For instance, the synthesis of 2,1,3-benzoxadiazole itself can be achieved from 2,1,3-benzoxadiazole-1-oxide through a reaction with triphenylphosphine (B44618). researchgate.net Theoretical studies on the synthesis of related 1,3,4-oxadiazoles have elucidated the cyclization mechanisms of hydrazide-hydrazones in the presence of reagents like acetic anhydride. These studies often reveal the step-wise nature of the reaction, involving nucleophilic attack followed by dehydration.
While a specific theoretical study on the reaction mechanism and kinetics for the synthesis of 1-(Benzo[c] researchgate.netresearchgate.netresearchgate.netoxadiazol-4-yl)ethanone is not available, general mechanisms for the formation of similar heterocyclic systems have been proposed. For example, the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can proceed through several routes, including the cyclization of aryl hydrazides and aryl aldehydes. Computational studies on these reactions help in understanding the role of catalysts and reaction conditions, and in predicting the feasibility of different synthetic pathways. For instance, in the synthesis of (E)-7-(4-(diphenylamino)styryl)benzo[c] researchgate.netresearchgate.netresearchgate.netthiadiazole-4-carbonitrile, the reaction of a bromo-substituted benzothiadiazole with zinc cyanide in the presence of a palladium catalyst was investigated, highlighting the importance of transition-metal catalysis in the formation of such derivatives.
Light Harvesting Efficiency (LHE) Computations for Optoelectronic Applications
Benzofurazan derivatives are known for their fluorescent properties and have been investigated for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.net The light-harvesting efficiency (LHE) is a critical parameter for these applications, as it determines how effectively a molecule can absorb photons at a given wavelength. LHE can be calculated using the formula: LHE = 1 - 10-A, where A is the absorbance, which is related to the molar extinction coefficient (ε).
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the absorption spectra and, by extension, the LHE of novel chromophores. Studies on benzoxadiazole derivatives have shown that their absorption and emission properties are highly dependent on the molecular structure, particularly the nature of donor and acceptor groups attached to the core ring system. researchgate.net For example, new fluorophores containing a 2,1,3-benzoxadiazole unit linked to a π-conjugated system exhibited absorption maxima around 419 nm with high molar extinction coefficients. researchgate.net
The table below shows the calculated light-harvesting efficiencies for different supramolecular assemblies, demonstrating the type of data obtained from such studies.
| Donor-Acceptor System | Donor/Acceptor Ratio | Energy Transfer Efficiency (%) | Antenna Effect (AE) | Reference |
|---|---|---|---|---|
| HSP8-NR | 100:1 | 45.75 | 62 | researchgate.net |
| HSP10-NR | 100:1 | 50.00 | 81 | researchgate.net |
| HSP12-NR | 100:1 | 80.30 | 149 | researchgate.net |
These computational investigations are crucial for the rational design of new materials with tailored optoelectronic properties, and while specific data for 1-(Benzo[c] researchgate.netresearchgate.netresearchgate.netoxadiazol-4-yl)ethanone is pending, the established methodologies provide a clear framework for its future theoretical characterization.
Chemical Reactivity and Derivatization Studies of 1 Benzo C 1 2 3 Oxadiazol 4 Yl Ethanone and Its Benzo C 1 2 3 Oxadiazole Core
Reactions Involving the Ethanone (B97240) Moiety
The acetyl group attached to the benzofurazan (B1196253) ring is a classical carbonyl functionality and is expected to undergo the characteristic reactions of ketones. These include additions of nucleophiles to the electrophilic carbonyl carbon and reduction to the corresponding alcohol or alkane.
Nucleophilic Additions and Substitutions at the Carbonyl Group
The carbonyl carbon of the ethanone group is electrophilic and serves as a site for attack by a wide range of nucleophiles. While specific examples for 1-(benzo[c] nih.govnih.govchemguide.co.ukoxadiazol-4-yl)ethanone are not prevalent in the surveyed literature, its reactivity can be predicted based on established carbonyl chemistry.
One of the most fundamental reactions is the Wittig reaction , which converts aldehydes and ketones into alkenes. rsc.orgekb.eg This reaction involves a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane, which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate. ekb.egscribd.com This intermediate rapidly decomposes to yield a stable triphenylphosphine (B44618) oxide and the desired alkene. scribd.com Applying this to 1-(benzo[c] nih.govnih.govchemguide.co.ukoxadiazol-4-yl)ethanone would provide a route to 4-(prop-1-en-2-yl)benzo[c] nih.govnih.govchemguide.co.ukoxadiazole derivatives. The stereochemical outcome (E/Z isomerism) of the alkene product is dependent on the stability and structure of the ylide used. researchgate.net
Similarly, Grignard reagents (organomagnesium halides) are potent nucleophiles that readily add to ketones to form tertiary alcohols after an acidic workup. libretexts.orgnih.gov The reaction of 1-(benzo[c] nih.govnih.govchemguide.co.ukoxadiazol-4-yl)ethanone with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield 2-(benzo[c] nih.govnih.govchemguide.co.ukoxadiazol-4-yl)propan-2-ol.
Reduction Reactions to Alcohol or Alkane Derivatives
The carbonyl group of the ethanone moiety can be readily reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reagents and conditions employed.
The most common method for reducing ketones to secondary alcohols is through the use of hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is highly effective for the reduction of aldehydes and ketones. researchgate.net The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the carbonyl carbon, followed by protonation of the resulting alkoxide during workup to yield the alcohol. researchgate.net The expected product from the reduction of 1-(benzo[c] nih.govnih.govchemguide.co.ukoxadiazol-4-yl)ethanone with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) is 1-(benzo[c] nih.govnih.govchemguide.co.ukoxadiazol-4-yl)ethanol . An enantioselective reduction of a similar compound, benzofuran-2-yl methyl ketone, has been achieved using carrot bits as a biocatalyst, suggesting that enzymatic reductions are also a viable pathway. nih.gov
For complete reduction of the carbonyl group to a methylene (CH₂) group, more forceful methods are required. The Wolff-Kishner reduction is a classic method for this transformation. chemguide.co.ukchadsprep.com The reaction involves first converting the ketone to a hydrazone by reacting it with hydrazine (B178648) (NH₂NH₂). masterorganicchemistry.com Subsequent heating of the hydrazone with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol, leads to the formation of the alkane with the evolution of nitrogen gas as the driving force. chadsprep.compressbooks.pub This procedure would convert 1-(benzo[c] nih.govnih.govchemguide.co.ukoxadiazol-4-yl)ethanone into 4-ethylbenzo[c] nih.govnih.govchemguide.co.ukoxadiazole. Due to the highly basic conditions, the Wolff-Kishner reduction is not suitable for substrates with base-sensitive functional groups. chemguide.co.uk
Reactions of the Benzo[c]nih.govnih.govchemguide.co.ukoxadiazole Ring System
The reactivity of the fused aromatic ring is dominated by the strong electron-withdrawing nature of the oxadiazole portion, which significantly influences its susceptibility to substitution reactions and its stability under various conditions.
Nucleophilic Substitution Reactions on Substituted Benzoxadiazoles
In direct contrast to its deactivation towards electrophiles, the electron-deficient nature of the benzofurazan ring activates it for nucleophilic aromatic substitution (SₙAr) . pressbooks.pubsavemyexams.com This reactivity is particularly pronounced when a good leaving group, such as a halide, is present on the aromatic ring. savemyexams.com The presence of additional electron-withdrawing groups, like a nitro group, further enhances the ring's electrophilicity and stabilizes the negatively charged intermediate (Meisenheimer complex), accelerating the substitution. pressbooks.pubsavemyexams.com
Research has shown that chloro-nitrobenzofurazan derivatives readily react with various nucleophiles under mild conditions. acs.org For example, 5-chloro-4-nitrobenzo[c] nih.govnih.govchemguide.co.ukoxadiazole undergoes substitution with amine nucleophiles, such as 4-aminophenylboronic acid pinacol (B44631) ester, in DMF at 90 °C to form new C-N bonds. mdpi.com
| Reactant 1 | Reactant 2 | Conditions | Product | Ref |
| 5-Chloro-4-nitrobenzo[c] nih.govnih.govchemguide.co.ukoxadiazole | 4-Aminophenylboronic acid pinacol ester | DMF, 90 °C, 3 h | 4-Nitro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[c] nih.govnih.govchemguide.co.ukoxadiazol-5-amine | mdpi.com |
| 5-Chloro-4-nitrobenzo[c] nih.govnih.govchemguide.co.ukoxadiazole | 4-Hydroxyphenylboronic acid pinacol ester | ACN, Et₃N, rt | 4-Nitro-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzo[c] nih.govnih.govchemguide.co.ukoxadiazole | mdpi.com |
This enhanced reactivity makes the SₙAr reaction a cornerstone for the functionalization of the benzofurazan skeleton, allowing for the introduction of a wide variety of substituents.
Thermal and Photochemical Ring Cleavage Reactions
The stability of the benzoxadiazole ring can be overcome by applying thermal or photochemical energy, leading to ring cleavage or rearrangement.
Thermal Reactions: Thermogravimetric analysis (TGA) of 2,1,3-benzoxadiazole derivatives shows that these compounds generally exhibit high thermal stability, with degradation often occurring at temperatures around 300°C. nih.govresearchgate.netchadsprep.com The decomposition of energetic materials containing the benzofuroxan (B160326) (the N-oxide of benzofurazan) moiety has been studied, indicating that the stability is highly dependent on the nature and number of substituents on the ring.
Photochemical Reactions: The photochemistry of benzofurazan derivatives is of significant interest for their application as fluorescent probes. Photolysis, the decomposition of a compound by light, is a key relaxation process for these molecules. Upon absorption of light, 5-substituted benzofurazans can undergo a photoreaction from an excited singlet state. nih.gov Studies suggest that this process involves a primary bond cleavage in the excited state. nih.gov The efficiency of this photoreaction versus fluorescence is influenced by the energy gap between the S₁ and S₂ excited states. A smaller energy gap tends to promote the photoreaction, whereas a larger gap favors fluorescence. nih.gov The process of photochemical isomerization and rearrangement is complex and can proceed through various mechanisms, including the formation of conical intersections that facilitate the transformation from the reactant to the photoproduct. nih.gov
Functional Group Interconversions on Ring Substituents
The acetyl group of 1-(Benzo[c] nih.govorientjchem.orgresearchgate.netoxadiazol-4-yl)ethanone is a versatile handle for a variety of functional group interconversions. Standard ketonic reactions can be applied to this group to generate a range of derivatives. For instance, the carbonyl can undergo reduction to a secondary alcohol, which can be further transformed. The methyl group adjacent to the carbonyl is susceptible to reactions such as alpha-halogenation, providing a precursor for further nucleophilic substitution or elimination reactions.
While specific examples for 1-(Benzo[c] nih.govorientjchem.orgresearchgate.netoxadiazol-4-yl)ethanone are not extensively documented in isolation, the principles of functional group interconversion are well-established. For example, the conversion of ketones to other functionalities like amines, esters, or amides via multi-step sequences is a fundamental aspect of organic synthesis. researchgate.netyoutube.com In a broader context, the deprotection of acetyl groups on related heterocyclic systems, such as 6-oxoverdazyls, has been achieved using reagents like ammonia (B1221849) or sodium methoxide, indicating the feasibility of modifying the acetyl moiety without disrupting the core heterocyclic structure. vanderbilt.edu
The following table outlines potential functional group interconversions starting from the ethanone moiety, based on general organic chemistry principles:
| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |
| Ketone (C=O) | NaBH₄, LiAlH₄ | Secondary Alcohol (-CH(OH)CH₃) | Reduction |
| Ketone (C=O) | RNH₂, NaBH₃CN | Amine (-CH(NHR)CH₃) | Reductive Amination |
| Ketone (C=O) | Br₂, H⁺ or NBS | α-Bromoketone (-C(O)CH₂Br) | α-Halogenation |
| α-Bromoketone | NaN₃ then H₂/Pd | α-Aminoketone (-C(O)CH₂NH₂) | Nucleophilic Substitution/Reduction |
| Ketone (C=O) | m-CPBA | Ester (Baeyer-Villiger) | Oxidation |
N-Alkylation and Carbon-Hydrogen (C-H) Insertion Reactions
The benzo[c] nih.govorientjchem.orgresearchgate.netoxadiazole core, also known as benzofurazan, possesses nitrogen atoms within its five-membered ring. However, these nitrogens have limited nucleophilicity due to their involvement in the aromatic system and the electron-withdrawing nature of the adjacent oxygen atom. Consequently, direct N-alkylation on the oxadiazole ring is not a commonly reported transformation. Studies on analogous N-heterocyclic systems like benzimidazoles and benzotriazoles have shown that N-alkylation is a viable synthetic route, often employing alkyl halides under basic conditions or via microwave assistance. nih.govnih.gov For instance, N-alkylation of the indazole scaffold has been optimized to control regioselectivity. beilstein-journals.org However, the electronic properties of the benzoxadiazole ring make such reactions more challenging.
Carbon-hydrogen (C-H) activation and insertion reactions represent a modern approach to functionalize otherwise inert C-H bonds. These methods, often catalyzed by transition metals like rhodium or palladium, allow for the direct introduction of new functional groups. nih.gov While the application of C-H insertion directly on the 1-(Benzo[c] nih.govorientjchem.orgresearchgate.netoxadiazol-4-yl)ethanone core is not explicitly detailed in the surveyed literature, the principles have been applied to construct benzo-fused heterocyclic systems. nih.gov For example, a rhodium-catalyzed diastereoselective carbene insertion into a C-H bond was a key step in synthesizing the tricyclic core of the indoxamycin family. nih.gov The benzene (B151609) portion of the benzoxadiazole ring contains C-H bonds that could potentially undergo such functionalization, though the regioselectivity would be influenced by the directing effects of the fused oxadiazole and the acetyl substituent.
Cyclofunctionalization Strategies for Novel Fused Systems
The structure of 1-(Benzo[c] nih.govorientjchem.orgresearchgate.netoxadiazol-4-yl)ethanone is a suitable scaffold for constructing more complex, fused heterocyclic systems. This can be achieved by leveraging the reactivity of both the acetyl group and the aromatic ring in cyclization reactions.
One common strategy involves the condensation of the acetyl group with a binucleophilic reagent. For example, reaction with hydrazines can lead to the formation of pyrazole (B372694) rings, while reaction with hydroxylamine (B1172632) could yield isoxazole (B147169) moieties. A notable application of this strategy is the synthesis of 1,5-benzodiazepines through the condensation of o-phenylenediamines with ketones. nih.gov This reaction is often catalyzed by acids or zeolites like H-MCM-22. nih.gov Although not starting from 1-(Benzo[c] nih.govorientjchem.orgresearchgate.netoxadiazol-4-yl)ethanone itself, this demonstrates how a ketone function on a benzene ring can be used to build a seven-membered diazepine (B8756704) ring.
Another approach is the construction of fused seven-membered rings like oxazepines and benzodiazepines. The synthesis of benzo[b] nih.govresearchgate.netoxazepine derivatives has been achieved by reacting 2-aminophenols with alkynones, proceeding through a 7-endo-dig cyclization. rsc.org Tandem reactions, such as C-N coupling followed by C-H carbonylation, have also been developed to create benzo-1,4-oxazepine structures. nih.gov Similarly, various methods exist for synthesizing 1,4-benzodiazepines, which are valuable pharmaceutical scaffolds. nih.govnih.gov These strategies often involve intramolecular cyclizations of appropriately substituted aniline (B41778) derivatives. A benzyne-mediated cyclization/functionalization cascade offers a pathway to construct highly substituted benzene rings fused with N-heterocycles. jst.go.jp
The following table summarizes strategies for creating fused systems:
| Starting Moiety on Benzoxadiazole | Reagent(s) | Fused Ring System |
| Acetyl Group | Substituted Hydrazine | Pyrazole |
| Aromatic Ring (as o-diamine precursor) | Ketones/Diketones | Diazepine |
| Aromatic Ring (as o-aminophenol precursor) | Alkynones | Oxazepine |
Formation of Complex Hybrid Structures for Chemical Exploration
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to enhance biological activity or create novel therapeutic agents. nih.govresearchgate.net The 1-(Benzo[c] nih.govorientjchem.orgresearchgate.netoxadiazol-4-yl)ethanone scaffold is an excellent platform for creating such hybrid structures.
A prominent example is the synthesis of hybrid molecules containing both benzoxadiazole and another heterocyclic ring, such as 1,3,4-oxadiazole (B1194373) or 1,2,4-oxadiazole (B8745197). researchgate.netrsc.orgnih.gov For instance, the acetyl group on the benzoxadiazole ring can be converted into a carboxylic acid, which can then be used as a synthon to build a 1,3,4-oxadiazole ring. This has been a successful strategy in developing novel antimicrobial agents where a benzimidazole (B57391) core was linked to a 1,2,4-oxadiazole. rsc.org Similarly, hybrid structures of benzimidazole and 1,3,4-oxadiazole have been synthesized and investigated for their pharmacological potential. nih.govresearchgate.netekb.eg
The Sonogashira coupling reaction is another powerful tool for creating complex structures. The aromatic ring of the benzoxadiazole can be halogenated and subsequently coupled with terminal alkynes to introduce diverse arylacetylene substituents. This has been demonstrated in the synthesis of 4,7-bis(phenylethynyl)benzo[c] nih.govorientjchem.orgresearchgate.netoxadiazole derivatives, which are explored for their fluorophoric properties. nih.govfrontiersin.orgresearchgate.net
The following table presents examples of hybrid structures derived from the benzoxadiazole core:
| Benzoxadiazole Core | Linked Heterocycle/Moiety | Synthetic Strategy | Potential Application |
| Benzo[c] nih.govorientjchem.orgresearchgate.netoxadiazole | 1,3,4-Oxadiazole | Conversion of substituent to carboxylic acid, then cyclization with hydrazide | Antimicrobial |
| Benzo[c] nih.govorientjchem.orgresearchgate.netoxadiazole | Tetrazole-Aryl | Sonogashira coupling | Fluorophores |
| Benzo[c] nih.govorientjchem.orgresearchgate.netoxadiazole | Naphthalenediimide | Co-polymerization | Organic Electronics rsc.org |
| Benzo[c] nih.govorientjchem.orgresearchgate.netoxadiazole | Pyrrole | Paal-Knorr reaction of a diamine precursor | Bioactive compounds mdpi.com |
These examples underscore the versatility of the 1-(Benzo[c] nih.govorientjchem.orgresearchgate.netoxadiazol-4-yl)ethanone scaffold in generating a wide range of derivatives, from simple functional group modifications to complex fused and hybrid systems for various scientific applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
